molecular formula C15H22FNO7 B5222233 N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5222233
M. Wt: 347.34 g/mol
InChI Key: IZZYDLVIWPTFKR-UHFFFAOYSA-N
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Description

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group, an ethoxy chain, and a methoxyethanamine moiety, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2-fluorophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 2-methoxyethanamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and methoxyethanamine moieties contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine
  • N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-butanamine

Uniqueness

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenoxy group enhances its reactivity and potential biological activity, while the ethoxy and methoxyethanamine moieties provide additional versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3.C2H2O4/c1-16-8-6-15-7-9-17-10-11-18-13-5-3-2-4-12(13)14;3-1(4)2(5)6/h2-5,15H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYDLVIWPTFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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